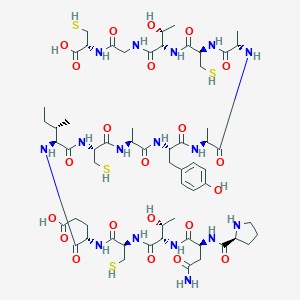
Guanylin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanylin is a peptide hormone that regulates salt and water balance in the body. It was first discovered in the intestine, but it is now known to be present in various organs, including the brain, kidney, and heart. This peptide is a promising target for research due to its potential therapeutic applications in various diseases.
Wirkmechanismus
Guanylin exerts its effects by binding to the guanylate cyclase-C (GC-C) receptor, which is present on the surface of various cells in the body. This binding leads to the activation of GC-C, which in turn produces cyclic guanosine monophosphate (cGMP), a second messenger that regulates various cellular processes.
Biochemical and Physiological Effects:
Guanylin regulates salt and water transport in the intestine, kidney, and other organs. It also regulates blood pressure, cardiac function, and immune responses. Furthermore, guanylin has been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using guanylin in lab experiments include its well-characterized mechanism of action, its availability for synthesis, and its potential therapeutic applications. However, the limitations include the need for specialized equipment and expertise for synthesis and analysis, as well as the potential for variability in biological activity due to differences in the source and purity of the peptide.
Zukünftige Richtungen
There are several future directions for guanylin research. One area of interest is the development of guanylin-based therapies for hypertension, heart failure, and other diseases. Another area of interest is the investigation of guanylin's role in the regulation of immune responses and inflammation. Furthermore, the development of new synthesis methods and analytical techniques could enhance the study of guanylin and its potential applications.
Synthesemethoden
Guanylin can be synthesized chemically or biologically. Chemical synthesis involves the use of solid-phase peptide synthesis, which is a stepwise process that builds the peptide chain from the C-terminus to the N-terminus. Biological synthesis involves the expression of the guanylin gene in a suitable host, such as bacteria or yeast.
Wissenschaftliche Forschungsanwendungen
Guanylin has been extensively studied for its role in regulating fluid and electrolyte balance in the body. It has also been investigated for its potential therapeutic applications in various diseases, including hypertension, heart failure, and diarrhea. Moreover, guanylin has been shown to have anti-inflammatory and anti-cancer properties.
Eigenschaften
CAS-Nummer |
140653-38-9 |
|---|---|
Produktname |
Guanylin |
Molekularformel |
C60H94N16O22S4 |
Molekulargewicht |
1519.8 g/mol |
IUPAC-Name |
(4S)-4-[[(2R)-2-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H94N16O22S4/c1-8-25(2)44(74-51(88)34(15-16-43(82)83)68-55(92)38(22-100)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33)58(95)72-37(21-99)54(91)66-28(5)48(85)69-35(18-31-11-13-32(79)14-12-31)52(89)65-26(3)47(84)64-27(4)49(86)71-39(23-101)56(93)75-45(29(6)77)57(94)63-20-42(81)67-40(24-102)60(97)98/h11-14,25-30,33-40,44-46,62,77-79,99-102H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1 |
InChI-Schlüssel |
SULKGYKWHKPPKO-RAJPIYRYSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2 |
SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2 |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2 |
Andere CAS-Nummern |
140653-38-9 |
Sequenz |
PNTCEICAYAACTGC |
Synonyme |
guanylin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



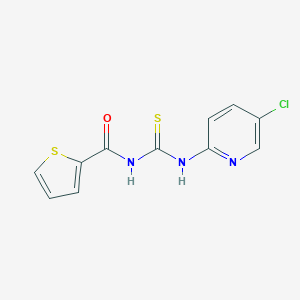
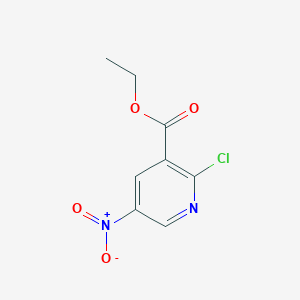

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)


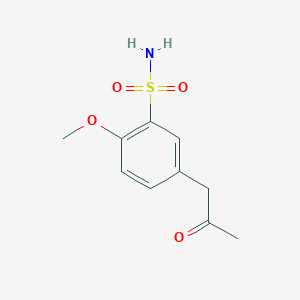


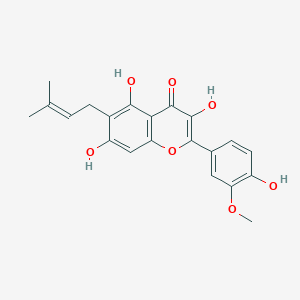

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)

